molecular formula C26H22O6 B2729141 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one CAS No. 610763-96-7

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one

Cat. No.: B2729141
CAS No.: 610763-96-7
M. Wt: 430.456
InChI Key: IVJJYONNFHSMNE-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives

Scientific Research Applications

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits potential biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for drug development and therapeutic applications.

    Medicine: It is studied for its potential use in the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic solar cells.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems to produce its effects .

Safety and Hazards

Information on safety and hazards includes the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization using an appropriate catalyst to yield the desired chromen-4-one derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and diverse applications of this compound in various scientific fields.

Properties

IUPAC Name

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O6/c1-16-25(20-6-4-5-7-23(20)30-3)26(28)21-13-12-19(14-24(21)32-16)31-15-22(27)17-8-10-18(29-2)11-9-17/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJJYONNFHSMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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